cis-2,6-Dimethylpiperazine chemical properties
cis-2,6-Dimethylpiperazine chemical properties
An In-depth Technical Guide to the Chemical Properties of cis-2,6-Dimethylpiperazine
Introduction
Cis-2,6-Dimethylpiperazine is a versatile heterocyclic diamine that serves as a crucial building block and intermediate in a variety of chemical syntheses.[1] Its unique structural features, including the presence of two methyl groups in a cis configuration on the piperazine ring, impart specific reactivity and stereochemistry that are highly valued in medicinal chemistry and materials science.[1] This compound is frequently utilized in the development of novel drug candidates, particularly for central nervous system (CNS) agents, and as a key component in the synthesis of agrochemicals, specialty polymers, and as a ligand in coordination chemistry.[1] Its utility is underscored by its role in preparing biologically active compounds, such as antibacterial agents.[2][3]
Physical and Chemical Properties
The fundamental physical and chemical properties of cis-2,6-dimethylpiperazine are summarized below. These characteristics are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | References |
| CAS Number | 21655-48-1 | [1][4][5][6] |
| Molecular Formula | C₆H₁₄N₂ | [1][4][7] |
| Molecular Weight | 114.19 g/mol | [1][4][7] |
| Appearance | White to orange to green crystalline powder; Pale yellow to light yellow solid | [1][2][5][8] |
| Melting Point | 112 - 115 °C | [1][5] |
| Boiling Point | 160 - 162 °C | [1][2][9] |
| Density | 0.9140 g/cm³ (estimate) | [2][9] |
| Flash Point | 45 °C (113 °F) - closed cup | [2][10] |
| Water Solubility | Completely soluble | [2] |
| pKa | 9.38 ± 0.60 (Predicted) | [9] |
| LogP | 0.5923 | [4] |
| Topological Polar Surface Area (TPSA) | 24.06 Ų | [4] |
Spectral Data
Spectroscopic data is critical for the identification and characterization of cis-2,6-dimethylpiperazine. The following table summarizes the available spectral information.
| Spectroscopic Technique | Data Availability | References |
| ¹H NMR | Spectrum available | [11][12] |
| ¹³C NMR | Spectrum available | [13] |
| Infrared (IR) Spectroscopy | Spectrum available | [11][13] |
| Mass Spectrometry (MS) | Spectrum available (Molecular Ion: 114 m/z) | [11][14][15] |
Synthesis Protocol
A common and industrially relevant method for the synthesis of cis-2,6-dimethylpiperazine involves the reductive amination and cyclization of diisopropanolamine.[2][8][16] This process is designed to selectively produce the cis isomer.[16]
Experimental Protocol: Synthesis of cis-2,6-Dimethylpiperazine from Diisopropanolamine
Objective: To synthesize cis-2,6-dimethylpiperazine with high selectivity by the catalytic reaction of diisopropanolamine and ammonia.[16]
Materials:
-
Diisopropanolamine
-
Ammonia (NH₃)
-
Hydrogen (H₂)
-
Raney Nickel (or other suitable nickel or cobalt catalyst)[16]
-
Toluene (or other aromatic hydrocarbon solvent like benzene or xylene)[16]
Procedure:
-
Reaction Setup: In a high-pressure autoclave, charge diisopropanolamine, the Raney Nickel catalyst, and toluene. The preferred solvent amount is 0.5 to 5 parts by weight relative to diisopropanolamine.[16]
-
Ammoniation and Hydrogenation: Seal the autoclave and introduce ammonia. Pressurize the vessel with hydrogen gas to a pressure of 1-12 MPa (preferably 2.5-10 MPa).[17]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 150-220°C (specifically 190-210°C is often preferred) for 2.5 to 5 hours.[17] The presence of the organic solvent is crucial for enhancing the selectivity towards the cis-isomer.[17]
-
Catalyst Removal: After cooling the reactor, the reaction mixture is filtered to remove the solid catalyst.[17]
-
Work-up and Purification:
-
The filtrate, containing a mixture of cis- and trans-2,6-dimethylpiperazine in the organic solvent, is subjected to azeotropic distillation to remove water.[17]
-
The crude product is then purified by distillation. The fraction boiling at 150-153°C is collected.[17]
-
For higher purity, the distilled product is subjected to recrystallization. The product is dissolved in a suitable solvent (e.g., by adding more toluene and heating), then cooled to induce crystallization of the cis-isomer.[16][17]
-
-
Isomerization (Optional): The mother liquor, enriched with the trans-isomer, can be subjected to a further isomerization step at a temperature of at least 180°C in the presence of a catalyst to convert the trans-isomer back to the desired cis-isomer, thereby increasing the overall yield.[17]
References
- 1. chemimpex.com [chemimpex.com]
- 2. cis-2,6-Dimethylpiperazine CAS#: 21655-48-1 [m.chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemscene.com [chemscene.com]
- 5. cis-2,6-Dimethylpiperazine | 21655-48-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cis-2,6-Dimethylpiperazine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. cis-2,6-Dimethylpiperazine | 21655-48-1 [chemicalbook.com]
- 9. 2,6-Dimethylpiperazine CAS#: 108-49-6 [m.chemicalbook.com]
- 10. 2,6-Dimethylpiperazine 97 108-49-6 [sigmaaldrich.com]
- 11. 2,6-Dimethylpiperazine | C6H14N2 | CID 66056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,6-Dimethylpiperazine(108-49-6) 1H NMR [m.chemicalbook.com]
- 13. cis-2,6-Dimethylpiperazine(21655-48-1) IR2 [m.chemicalbook.com]
- 14. cis-2,6-Dimethylpiperazine(21655-48-1) MS [m.chemicalbook.com]
- 15. Piperazine, 2,6-dimethyl- [webbook.nist.gov]
- 16. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 17. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
